molecular formula C10H6F3NO3S B070026 Quinolin-6-yl trifluoromethanesulfonate CAS No. 173089-80-0

Quinolin-6-yl trifluoromethanesulfonate

Cat. No.: B070026
CAS No.: 173089-80-0
M. Wt: 277.22 g/mol
InChI Key: TVYXNKUMLWUQPV-UHFFFAOYSA-N
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Description

Quinolin-6-yl trifluoromethanesulfonate is an organic compound with the molecular formula C₁₀H₆F₃NO₃S and a molecular weight of 277.22 g/mol . . This compound is characterized by its trifluoromethanesulfonate group attached to the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Quinolin-6-yl trifluoromethanesulfonate is typically synthesized by reacting 6-hydroxyquinoline with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction proceeds as follows:

  • Dissolve 6-hydroxyquinoline in an anhydrous solvent such as dichloromethane.
  • Add trifluoromethanesulfonic anhydride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Quinolin-6-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent at the 6-position .

Properties

IUPAC Name

quinolin-6-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYXNKUMLWUQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571037
Record name Quinolin-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-80-0
Record name 6-Quinolinyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173089-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolin-6-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinolinyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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